2-Iodo-3-(isopropylsulfonyl)pyridine is an organic compound that belongs to the class of iodopyridines. It features an iodine atom at the second position and an isopropylsulfonyl group at the third position of the pyridine ring. The molecular formula for this compound is , and its molecular weight is approximately 311.14 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
2-Iodo-3-(isopropylsulfonyl)pyridine is classified as a halogenated pyridine derivative. Its structure includes both an iodine atom, which enhances its reactivity, and a sulfonyl group, which can influence its chemical properties and biological activity.
The synthesis of 2-Iodo-3-(isopropylsulfonyl)pyridine typically involves two main steps:
The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Common solvents used include dichloromethane or acetonitrile, which help dissolve reactants and facilitate better interaction during the reaction.
The molecular structure of 2-Iodo-3-(isopropylsulfonyl)pyridine can be represented by its canonical SMILES notation: CC(C)S(=O)(=O)C1=C(N=CC=C1)I
. The structure can also be visualized in three-dimensional formats using molecular modeling software.
2-Iodo-3-(isopropylsulfonyl)pyridine participates in various chemical reactions:
The reactivity of this compound makes it a valuable intermediate in organic synthesis, particularly in creating biologically active compounds.
The mechanism of action for 2-Iodo-3-(isopropylsulfonyl)pyridine involves its interaction with various biological targets through its functional groups:
The specific pathways depend on the nature of the target molecules and the conditions under which reactions occur.
2-Iodo-3-(isopropylsulfonyl)pyridine has several scientific applications:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3